molecular formula C14H14N6O B13870034 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B13870034
M. Wt: 282.30 g/mol
InChI Key: VOCIJOXNWUOZOO-UHFFFAOYSA-N
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Description

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features both imidazole and pyrido[3,2-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the morpholine ring via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine is unique due to its combination of imidazole, pyrido[3,2-d]pyrimidine, and morpholine moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

4-(2-imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C14H14N6O/c1-2-11-12(16-3-1)13(19-6-8-21-9-7-19)18-14(17-11)20-5-4-15-10-20/h1-5,10H,6-9H2

InChI Key

VOCIJOXNWUOZOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=CC=C3)N4C=CN=C4

Origin of Product

United States

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